molecular formula C8H6F2O B7963440 Difluoro-phenyl-acetaldehyde CAS No. 129660-35-1

Difluoro-phenyl-acetaldehyde

Cat. No.: B7963440
CAS No.: 129660-35-1
M. Wt: 156.13 g/mol
InChI Key: GGNPYPZLMAGOAL-UHFFFAOYSA-N
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Description

Difluoro-phenyl-acetaldehyde is an organic compound with the molecular formula C8H6F2O It is characterized by the presence of two fluorine atoms attached to a phenyl ring and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Difluoro-phenyl-acetaldehyde can be synthesized through several methods. One common approach involves the difluoromethylation of phenylacetaldehyde. This can be achieved using difluoromethylating agents such as difluoromethyl phenyl sulfone or difluoromethyl phenyl sulfoxide under appropriate reaction conditions. The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction efficiency and yield. Additionally, the process may be optimized to minimize the formation of by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Difluoro-phenyl-acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, where they are replaced by other substituents like hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents like water or ethanol.

Major Products Formed

    Oxidation: Difluoro-phenyl-acetic acid.

    Reduction: Difluoro-phenyl-ethanol.

    Substitution: Difluoro-phenyl-hydroxyacetaldehyde or difluoro-phenyl-aminoacetaldehyde.

Scientific Research Applications

Difluoro-phenyl-acetaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of difluoro-phenyl-acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the compound’s ability to undergo various chemical transformations allows it to participate in metabolic pathways, influencing biological processes.

Comparison with Similar Compounds

Difluoro-phenyl-acetaldehyde can be compared with other fluorinated aldehydes, such as trifluoro-phenyl-acetaldehyde and monofluoro-phenyl-acetaldehyde. The presence of two fluorine atoms in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its mono- and trifluorinated counterparts. These properties make this compound a valuable compound in the development of pharmaceuticals and materials.

Similar Compounds

  • Trifluoro-phenyl-acetaldehyde
  • Monofluoro-phenyl-acetaldehyde
  • Difluoro-phenyl-methanol
  • Difluoro-phenyl-acetic acid

Biological Activity

Difluoro-phenyl-acetaldehyde is a fluorinated organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound features a phenyl ring substituted with two fluorine atoms and an aldehyde functional group. The presence of fluorine enhances the compound's lipophilicity and binding affinity to biological targets, which can influence its pharmacological properties . The aldehyde group allows for the formation of covalent bonds with nucleophilic residues in proteins, potentially modulating their activity.

1. Anticancer Activity

This compound has shown promising anticancer effects in various studies. Its mechanisms include:

  • Inhibition of NF-κB : This leads to downregulation of genes associated with cancer progression, such as COX-2 .
  • Induction of Apoptosis : The compound activates caspase pathways, promoting programmed cell death in cancer cells .
  • Autophagy Induction : It regulates autophagy through inhibition of the Akt/mTOR pathway while stimulating ERK1/2 signaling .

2. Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting key mediators such as NF-κB and COX-2, which are involved in inflammatory responses . This suggests potential applications in treating inflammatory diseases.

3. Antioxidant Activity

This compound has been found to protect cellular membranes from oxidative damage by scavenging reactive oxygen species (ROS), thereby exhibiting antioxidant properties .

4. Metabolic Effects

Research indicates that this compound may influence metabolic pathways:

  • It can suppress hepatic gluconeogenesis, similar to insulin action, thus showing potential as an antidiabetic agent .
  • The modulation of cholesterol metabolism has also been observed, where it can lower LDL cholesterol levels and increase HDL cholesterol .

Table 1: Summary of Biological Activities

Biological Activity Mechanism References
AnticancerInhibits NF-κB; induces apoptosis
Anti-inflammatoryInhibits COX-2; reduces inflammation
AntioxidantScavenges free radicals
Metabolic regulationSuppresses gluconeogenesis; affects cholesterol levels

Stability and Decomposition

One critical aspect of this compound is its stability under physiological conditions. Studies have shown that while the compound remains stable at elevated temperatures, it may decompose significantly in solution over time, leading to the formation of less active metabolites . This raises concerns regarding its formulation for therapeutic use.

Properties

IUPAC Name

2,2-difluoro-2-phenylacetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c9-8(10,6-11)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNPYPZLMAGOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C=O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901303529
Record name α,α-Difluorobenzeneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901303529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129660-35-1
Record name α,α-Difluorobenzeneacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129660-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α-Difluorobenzeneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901303529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Obtained from Intermediate 6 (1.0 g, 6.3 mmol) by the procedure described for the Intermediate 13. The title compound was obtained (0.88 g, 86%) as oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Intermediate 13
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of oxalyl chloride (2.66 g, 21.0 mmol) in DCM (300 mL) was added DMSO (2.5 mL, 35.0 mmol) at 60° C. The mixture was stirred for 30 min. Then 2,2-difluoro-2-phenyl-ethanol (28.1 g, 18.0 mmol) was added at the same temperature. The mixture was stirred for another 30 min. Triethylamine (11.1 mL, 80.0 mmol) was added and then the mixture was stirred for 2 h at room temperature. Water was added and the organic layer was dried over anhydrous sodium sulfate and concentrated to obtain the crude product difluoro-phenyl-acetaldehyde (828 mg, 30%), which was used to the next step without further purification.
Quantity
2.66 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
28.1 g
Type
reactant
Reaction Step Two
Quantity
11.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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